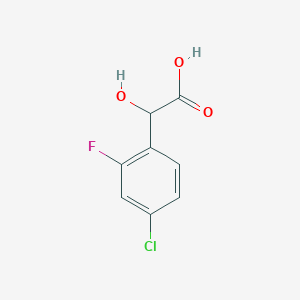
2-(4-Chloro-2-fluorophenyl)-2-hydroxyacetic acid
概要
説明
“4-Chloro-2-fluorophenylboronic acid” is a chemical compound with the empirical formula C6H5BClFO2 . It’s typically used in laboratory settings .
Molecular Structure Analysis
The molecular weight of “4-Chloro-2-fluorophenylboronic acid” is 174.37 . The SMILES string representation is OB(O)C1=CC=C(Cl)C=C1F .Physical and Chemical Properties Analysis
The physical state of “4-Chloro-2-fluorophenylboronic acid” is solid . It has a melting point range of 233.5 - 235.5 °C and a boiling point of 289.2 °C .科学的研究の応用
Molecularly Imprinted Polymers for Herbicide Detection
One study utilized 2-Chloro-4-hydroxyphenoxyacetic acid as an electroactive tracer in a ligand displacement assay involving molecularly imprinted polymer particles for the analysis of the herbicide 2,4-dichlorophenoxyacetic acid. This demonstrates the potential of structurally similar compounds in the development of specific detection systems for environmental monitoring of herbicides (Schöllhorn et al., 2000).
Synthesis of Halocresacins
Research on the synthesis of tris(2-hydroxyethyl)-ammonium 4-halo-2-methylphenoxyacetates (halocresacins), which are derivatives involving halo-substituted phenyl groups, showcases the diverse synthetic routes and potential pharmaceutical applications of compounds with fluorophenyl and chlorophenyl moieties (Voronkov et al., 2014).
Fluorescence Studies for Zn2+ Detection
A study on the complexation of Zn2+ by a specific fluorophore closely related to the structure of interest suggests the application of such compounds in the preparation and study of metal ion-specific fluorophores for analytical purposes (Coleman et al., 2010).
Electrochemical Degradation of Herbicides
Investigations into the electrochemical degradation of chloromethylphenoxy herbicides present insights into the environmental remediation capabilities and the electrochemical behaviors of chloro and fluoro-substituted phenyl compounds (Boye et al., 2006).
Anticancer Drug Intermediates
The synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid highlights the application of fluorophenyl compounds as intermediates in the production of biologically active anticancer drugs (Zhang et al., 2019).
Safety and Hazards
“4-Chloro-2-fluorophenylboronic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
作用機序
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , suggesting that this compound might also be used in such reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst . The process involves oxidative addition and transmetalation .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the reaction leads to the formation of a new carbon-carbon bond .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the result of the reaction is the formation of a new carbon-carbon bond .
Action Environment
The success of suzuki–miyaura cross-coupling reactions, which this compound might be involved in, is attributed to their mild and functional group tolerant reaction conditions .
生化学分析
Biochemical Properties
2-(4-Chloro-2-fluorophenyl)-2-hydroxyacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative reactions, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or other non-covalent interactions that stabilize the enzyme-substrate complex.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that can alter cell proliferation and differentiation. Additionally, it can impact cellular metabolism by influencing the activity of key metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it may inhibit enzymes by binding to their active sites, preventing substrate access, or it may activate enzymes by inducing conformational changes that enhance their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro studies have shown that the compound can degrade over time, leading to a decrease in its activity. In vivo studies have also indicated that prolonged exposure to the compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes, which can mitigate its effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. High doses can lead to toxicity, manifesting as cellular damage or organ dysfunction, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These interactions can affect metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its biological activity, as its accumulation in certain tissues or organelles can enhance or inhibit its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with nuclear proteins and affect gene expression.
特性
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKBYSVGPUCTEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(3-Fluorophenyl)methylidene]azetidine](/img/structure/B1469955.png)
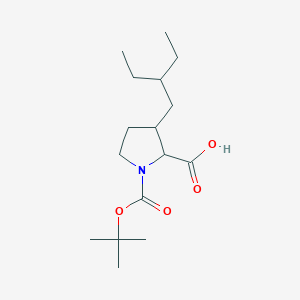
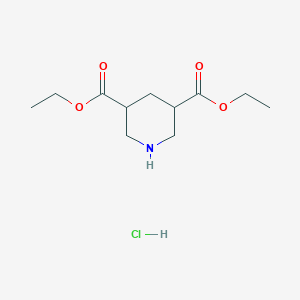

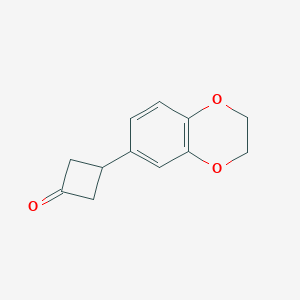


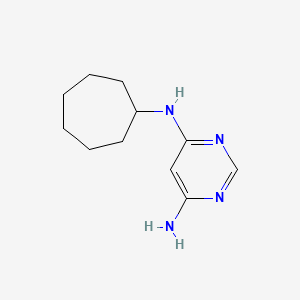
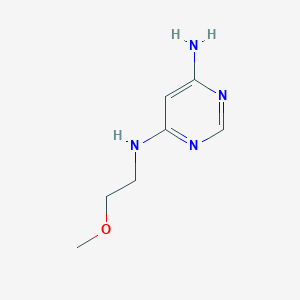
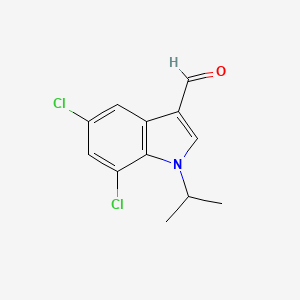
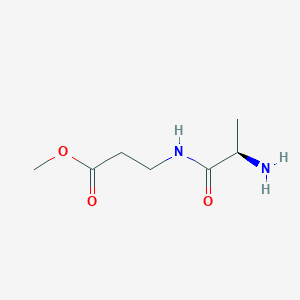
![1-[2-(Methylsulfanyl)benzoyl]piperidin-4-amine](/img/structure/B1469973.png)
